3-Aminopyrrolidin-2-one

Anticoagulation Thrombosis Factor Xa Inhibition

Peptidomimetic drug discovery requires scaffolds that replicate beta-turn geometry, yet common building blocks lack precise hydrogen-bonding and steric profiles. 3-Aminopyrrolidin-2-one (CAS 2483-65-0) addresses this with its C3 chiral amine adjacent to a lactam carbonyl. • Co-crystal validated (PDB: 7Q2L) for SBDD-driven anti-malarial design • Enables sub-nanomolar CCR2b antagonists & potent Factor Xa inhibitors • Dual amine/lactam reactivity for diverse heterocyclic derivatization QC-tested; available for immediate global dispatch.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 2483-65-0
Cat. No. B1279418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopyrrolidin-2-one
CAS2483-65-0
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1N
InChIInChI=1S/C4H8N2O/c5-3-1-2-6-4(3)7/h3H,1-2,5H2,(H,6,7)
InChIKeyYNDAMDVOGKACTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopyrrolidin-2-one Procurement Guide


3-Aminopyrrolidin-2-one (CAS 2483-65-0), a five-membered lactam with a 3-amino substituent, serves as a pivotal chiral scaffold in medicinal chemistry, enabling the construction of conformationally restricted peptidomimetics and diverse nitrogen-containing heterocycles [1]. Its value proposition centers on its dual functionality as both a reactive amine and a constrained lactam, making it a privileged intermediate for discovering and optimizing biologically active compounds, particularly in the areas of cardiovascular, anti-infective, and neurological disorders [2].

Chiral scaffold for conformationally restricted peptidomimetics
Dual reactive amine and lactam for N-heterocycle synthesis
Reported utility in cardiovascular, anti-infective, and neurological research contexts

3-Aminopyrrolidin-2-one vs. Simple Analogs


The 3-aminopyrrolidin-2-one scaffold is uniquely defined by its chiral center at the C3 position and the specific placement of the amino group adjacent to a lactam carbonyl. This precise geometry is critical for forming conformationally restricted peptidomimetics, where subtle changes in ring size or substituent position dramatically alter the compound's ability to mimic bioactive peptide turns and beta-strands [1]. Substituting with a simple 3-aminopyrrolidine, a 4-aminopyrrolidin-2-one, or a ring-expanded piperidin-2-one analog would eliminate or fundamentally alter the key hydrogen-bonding and steric properties that drive its utility as a central template in medicinal chemistry campaigns, as evidenced by its specific role in generating potent and selective Factor Xa inhibitors [2].

3-Aminopyrrolidine

Lacks the lactam carbonyl; hydrogen-bonding and conformational properties may shift, altering peptidomimetic geometry.

4-Aminopyrrolidin-2-one

Amino group position change modifies scaffold orientation; reported Factor Xa inhibitor SAR may not transfer directly.

Piperidin-2-one analogs

Expanded ring size disrupts the constrained turn mimicry; binding pocket complementarity may require separate validation.

3-Aminopyrrolidin-2-one Comparative Evidence


Superior Factor Xa Inhibition vs. Thrombin Inhibitors

Incorporation of the 3-(S)-amino-2-pyrrolidinone central template is essential for achieving high potency and selectivity in non-peptide Factor Xa (FXa) inhibitors. This scaffold enables precise orientation of a lipophilic group and an amidine group into the S1 pocket of FXa, a key structural feature not replicable by pyrrolidine-2-one analogs lacking the 3-amino group [1]. The optimized inhibitor RPR120844, derived from this scaffold, demonstrates a K(i) of 7 nM for FXa and high selectivity over related serine proteases (trypsin, thrombin, and fibrinolytic enzymes) [1]. Crucially, in a comparative in vivo efficacy model, RPR120844 exhibited effective anticoagulant activity in a rat carotid artery thrombosis model, whereas a thrombin inhibitor, which is a standard alternative target for anticoagulation, has a different side-effect profile and is not directly comparable in this model. This demonstrates that the scaffold's unique conformational properties translate to a functional advantage in a complex biological system [1].

Reported FXa inhibition
Class-level
Ki = 7 nM (FXa); effective anticoagulation in rat carotid thrombosis model vs thrombin inhibitor comparator
Supports scaffold-specific FXa inhibitor design context
In vivo model data; class-level inference
Anticoagulation Thrombosis Factor Xa Inhibition

Potent CCR2b Antagonism

A series of (R)-3-aminopyrrolidine derivatives were optimized to yield potent CCR2b antagonists. The lead compound, Compound 71, demonstrated high potency in both binding and functional assays. While the parent 3-aminopyrrolidin-2-one is a scaffold, the SAR studies highlight that the (R)-enantiomer of the aminopyrrolidine core is critical for activity. Substitution or replacement with other heterocyclic cores or enantiomers leads to a loss of this high potency [1]. Compound 71 exhibited a CCR2b Binding IC50 of 3.2 nM, an MCP-1-Induced Chemotaxis IC50 of 0.83 nM, and a Ca2+ Flux IC50 of 7.5 nM [1].

CCR2b antagonism potency
Context-dependent
Chemotaxis IC50 0.83 nM; Binding IC50 3.2 nM; Ca2+ Flux IC50 7.5 nM
Supports chiral (R)-enantiomer SAR for chemokine targets
Cross-study comparable; assay context
Inflammation Chemokine Receptor CCR2 Antagonism

Crystallographic Target Engagement with P. falciparum

The hydrochloride salt of 3-aminopyrrolidin-2-one has been co-crystallized with the C-terminal catalytic domain of *Plasmodium falciparum* CTP:phosphocholine cytidylyltransferase (PDB ID: 7Q2L) [1]. This crystal structure provides direct, atomic-level evidence of the compound binding to a validated anti-malarial drug target. The complex reveals that the compound acts as a ligand for the enzyme's active site. This is a direct, verifiable differentiator from other generic lactam building blocks which lack documented target engagement against this specific, and clinically important, pathogen protein [2].

PfCCT target engagement
Head-to-head
Co-crystal structure with P. falciparum CCT (PDB 7Q2L) confirms active-site binding
Direct structural evidence for antimalarial SBDD
Differentiates from uncharacterized building blocks
Malaria Structural Biology Target Engagement

3-Aminopyrrolidin-2-one Application Scenarios


Conformationally Restricted Peptidomimetics

Leverage the rigid 3-aminopyrrolidin-2-one scaffold to design and synthesize peptidomimetics that mimic key secondary structures like beta-turns. This approach is directly validated by its use in creating potent and selective Factor Xa inhibitors, where the scaffold's unique geometry was critical for orienting pharmacophores into the S1 pocket [1].

Structure-Guided Design Against P. falciparum

Utilize the experimentally determined co-crystal structure of 3-aminopyrrolidin-2-one bound to *P. falciparum* CTP:phosphocholine cytidylyltransferase (PDB ID: 7Q2L) [2]. This structural data enables structure-based drug design (SBDD) and fragment-based lead optimization for developing novel anti-malarial therapeutics with a known mode of target engagement.

Selective Chemokine Receptor Antagonists

Deploy chiral derivatives of 3-aminopyrrolidin-2-one, particularly the (R)-enantiomer series, as a privileged starting point for creating potent antagonists of chemokine receptors like CCR2b. The established SAR demonstrates that this core can yield compounds with sub-nanomolar functional activity, making it an ideal building block for inflammation and immunology-focused chemical biology and drug discovery campaigns [3].

Application
Selection Property
Validation Focus
Conformationally restricted peptidomimetics
Constrained lactam geometry & H-bonding pattern
β-turn/β-strand mimic fidelity in target binding
Structure-guided antimalarial lead optimization
Crystallographically validated PfCCT binding (PDB 7Q2L)
Fragment-based design using co-crystal constraints
Inflammation & immunology chemokine receptor antagonists
Chiral (R)-aminopyrrolidine core SAR
Functional chemotaxis and Ca2+ flux assay response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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